Ferric ammonium oxalate

描述

Historical Trajectory and Foundational Contributions to Ferric Oxalate (B1200264) Photochemistry

The study of ferric oxalate photochemistry has a rich history dating back to the mid-20th century. ccspublishing.org.cn These complexes gained significant attention due to their high solubility, strong molar absorption coefficient, and high quantum yield for photoreduction. ccspublishing.org.cn A foundational contribution to the field was the development of the ferrioxalate (B100866) actinometer, a chemical system used to measure light intensity or photon flux. wikipedia.orgccspublishing.org.cn

Pioneering work established potassium ferrioxalate as a chemical actinometer over 1,000 times more sensitive than uranyl oxalate, the previously used standard. wikipedia.org The photochemical reaction involves the absorption of a photon, which causes an intramolecular ligand-to-metal charge transfer. This process reduces the iron(III) center to iron(II) and leads to the decomposition of an oxalate ligand into carbon dioxide. wikipedia.orgacs.org The quantum yield of this reaction is well-defined over a broad range of wavelengths (e.g., 1.25–0.9 in the 250–500 nm range), making it a highly accurate and reliable tool for quantitative photochemical studies. ccspublishing.org.cn The stability of the photolysis products and the system's high sensitivity led to its recommendation by the International Union of Pure and Applied Chemistry (IUPAC) for actinometry in the liquid phase. ccspublishing.org.cn These early studies laid the groundwork for understanding the fundamental photoreactive processes of metal carboxylate complexes. acs.orgosti.gov

Interdisciplinary Significance of Ferric Ammonium (B1175870) Oxalate in Advanced Scientific Domains

The unique photochemical and chemical properties of ferric ammonium oxalate have established its significance across a multitude of advanced scientific and industrial domains. Its applications extend far beyond its historical use in actinometry, making it a versatile compound in contemporary research and technology. datavagyanik.com

In materials science , this compound serves as a valuable precursor for the synthesis of various advanced materials. wikipedia.org It is frequently used to produce iron oxide nanoparticles, such as hematite (B75146) (α-Fe₂O₃) and magnetite (Fe₃O₄), through thermal decomposition. nih.govresearchgate.net The decomposition of iron oxalate nanorods, for instance, can be controlled to yield specific iron oxide nanoparticles with desired sizes and magnetic properties. nih.gov Furthermore, it is a starting material for creating diverse coordination polymers. wikipedia.org

The electronics industry utilizes this compound in photochemical etching processes, which are critical for the manufacturing of printed circuit boards (PCBs). datavagyanik.com Its photoreactive nature under UV light facilitates precise etching, enhancing manufacturing productivity. datavagyanik.com The compound has also been employed in the synthesis of organic superconductors, specifically with bis(ethylene)dithiotetrathiafulvalene (BEDT-TTF). wikipedia.org

In the field of environmental science , this compound is explored for its potential in water treatment and environmental remediation through advanced oxidation processes (AOPs). ontosight.ai The photolysis of the Fe(III)-oxalate complex can generate highly reactive oxygen species, including hydroxyl radicals (•OH). ccspublishing.org.cnresearchgate.net This process, often referred to as a photo-Fenton reaction, can effectively degrade persistent organic pollutants in water. ccspublishing.org.cn The use of ferrioxalate complexes is advantageous as it can promote the photo-Fenton reaction at or near neutral pH, avoiding issues associated with traditional Fenton chemistry. ccspublishing.org.cn

The compound's light-sensitive properties have been historically important in photography and printing . It is a key component in the cyanotype or "blueprint" process, where its photoreduction leads to the formation of Prussian Blue, creating the characteristic blue image. wikipedia.orgchemicalbook.comunilongindustry.comncats.io It has also been used in other alternative photographic printing processes like the Kallitype. wikipedia.org

Emerging applications are also being investigated in biomedical engineering . Research includes evaluating the compound as a catalyst in photo-activated drug delivery systems and as a component in the fabrication of biosensors. datavagyanik.com

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | (NH₄)₃[Fe(C₂O₄)₃] · 3H₂O | noaa.gov |

| Alternate Formula | C₆H₁₂FeN₃O₁₂ (anhydrous) | wikipedia.orgnih.gov |

| Molar Mass | 428.07 g/mol (trihydrate) | |

| 374.016 g/mol (anhydrous) | wikipedia.org | |

| Appearance | Green or yellowish-green crystalline solid | chemicalbook.comnih.govnoaa.gov |

| Solubility in Water | Very soluble | |

| Solubility in Ethanol (B145695) | Insoluble | wikipedia.org |

| Density | 1.78 g/cm³ at 17-20 °C (hydrate) | noaa.gov |

| Decomposition | Decomposes upon heating or exposure to light | ontosight.aispectrumchemical.com |

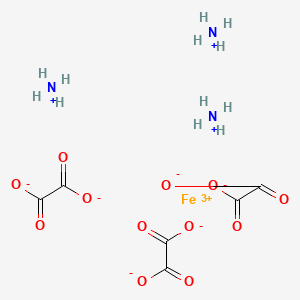

Structure

3D Structure of Parent

属性

IUPAC Name |

triazanium;iron(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Fe.3H3N/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;3*1H3/q;;;+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEUDBBQFZIMOQJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[NH4+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FeN3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15321-61-6 (Parent) | |

| Record name | Ferric ammonium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

374.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ferric ammonium oxalate appears as a green crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used in making blueprints., Hydrate: Bright green solid, soluble in water; Light sensitive; [Merck Index] Green solid; [CAMEO] | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3463 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric ammonium oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.78 at 68 °F (USCG, 1999) - Denser than water; will sink, Decomposes at 160-170 °C; loses 3 H2O by 100 °C; bright-green, monoclinic, prismatic crystals; Density= 1.78 at 17 °C. Very soluble in water; practically insoluble in alcohol. /Hydrate/ | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3463 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

2944-67-4; 14221-47-7; 55488-87-4, 14221-47-7, 2944-67-4 | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3463 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ferric ammonium oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014221477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(3-), tris[ethanedioato(2-)-.kappa.O1,.kappa.O2]-, ammonium (1:3), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanedioic acid, ammonium iron(3+) salt (3:3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triammonium trioxalatoferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium iron(3+) trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9437980SQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERRIC AMMONIUM OXALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Precursor Chemistry of Ferric Ammonium Oxalate

Industrial-Scale Preparation Pathways for Ferric Ammonium (B1175870) Oxalate (B1200264)

The industrial production of ferric ammonium oxalate is optimized for high efficiency and yield, focusing on cost-effective starting materials and streamlined processes. A prevalent method involves the oxidation of ferrous oxalate (FeC₂O₄) using an oxidizing agent like hydrogen peroxide (H₂O₂) in the presence of oxalic acid (H₂C₂O₄). This pathway is favored as it can achieve near-quantitative conversion (around 98%) due to carefully controlled stoichiometry and agitation. The process generally avoids the sulfate (B86663) contamination that can occur in laboratory methods that use sulfate salts as starting materials.

The key stages in a typical industrial process are:

Reaction: Ferrous oxalate is reacted with hydrogen peroxide and oxalic acid. Precise control over the addition of H₂O₂ is critical to prevent the degradation of the oxalate ligand.

Ammoniation: Ammonium hydroxide (B78521) is introduced to the resulting ferric oxalate solution to form this compound.

Crystallization: The product is precipitated from the solution, often facilitated by the addition of a solvent like ethanol (B145695) to reduce its solubility, yielding emerald-green crystals of the trihydrate form.

| Parameter | Industrial Method |

| Starting Material | Ferrous Oxalate (FeC₂O₄) |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |

| Key Reagents | Oxalic Acid, Ammonium Hydroxide |

| Typical Yield | ~98% |

| Key Advantage | High efficiency, scalability, avoids sulfate contamination. |

| Challenge | Requires precise control to prevent ligand degradation. |

Laboratory-Scale Synthesis and Controlled Crystallization of this compound

In a laboratory setting, this compound is commonly synthesized through a multi-step process starting with more readily available reagents. A typical academic synthesis begins with ammonium iron(II) sulfate hexahydrate (Mohr's salt). mdpi.com

The synthesis can be broken down into the following stages:

Precipitation of Ferrous Oxalate: An aqueous solution of Mohr's salt is reacted with oxalic acid. mdpi.comyoutube.com This results in the precipitation of yellow, solid ferrous oxalate (FeC₂O₄), which has a very low solubility in water. mdpi.com Heating the mixture to approximately 60°C helps to coagulate the colloidal particles, making them easier to separate by filtration.

Oxidation to Ferric Complex: The filtered ferrous oxalate is then oxidized to the ferric (Fe³⁺) state. This is achieved by introducing potassium oxalate and hydrogen peroxide. The temperature must be carefully controlled during the addition of H₂O₂ to prevent it from exceeding 40-50°C, which could decompose the desired product. youtube.com This step initially forms a brownish-red precipitate of ferric hydroxide. youtube.com

Formation of the Final Product: Excess oxalic acid is added to the mixture, which dissolves the ferric hydroxide and leads to the formation of the clear, green solution of the tris(oxalato)ferrate(III) complex. youtube.com

Crystallization: Ammonium hydroxide is added to convert the complex to its ammonium salt. The final product, this compound trihydrate, is crystallized from the solution. This is often induced by adding ethanol, which decreases the product's solubility. The resulting bright green, monoclinic crystals are then collected. This laboratory method typically yields around 78% pure product.

| Stage | Reagents | Conditions | Observed Outcome | Approx. Yield |

| FeC₂O₄ Precipitation | Ammonium Iron(II) Sulfate, Oxalic Acid | 60°C, agitation | Yellow precipitate forms | 92% |

| Oxidation | Potassium Oxalate, Hydrogen Peroxide | < 50°C, pH 4–5 | Brownish-red precipitate forms, then dissolves youtube.com | 85% |

| Crystallization | Ammonium Hydroxide, Ethanol | Room temperature | Emerald-green crystals precipitate | 78% |

This compound as a Precursor in Inorganic and Organic Synthesis

This compound is a valuable precursor for creating a variety of materials due to its ability to decompose cleanly into iron oxides or serve as a source of the [Fe(C₂O₄)₃]³⁻ complex. wikipedia.orgwikiwand.com

This compound is widely used as a precursor for the synthesis of iron oxide nanoparticles, such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). wikipedia.orgnih.gov The primary method for this conversion is thermal decomposition (pyrolysis). When heated, this compound decomposes, ultimately forming iron(III) oxide (Fe₂O₃) at temperatures around 275°C. chemicalbook.com

The specific properties of the resulting nanoparticles, including their size and phase (e.g., Fe₃O₄ vs. Fe₂O₃), can be controlled by the conditions of the thermal decomposition, such as the temperature and the atmospheric environment (e.g., in air versus in a vacuum). nih.gov For example, decomposing iron oxalate nanorods in air at 500°C yields spherical α-Fe₂O₃ nanoparticles, while decomposition in a vacuum at the same temperature produces cuboidal Fe₃O₄ nanoparticles. nih.gov

As a stable iron-oxalate complex, this compound is an excellent starting material for building more complex, extended structures like coordination polymers. wikipedia.org It can act as a "metalloligand," where the entire [Fe(C₂O₄)₃]³⁻ anionic complex is incorporated into a larger crystal lattice with other metal cations and organic linkers. researchgate.net

Researchers have successfully used this compound to synthesize heterobimetallic coordination polymers. For instance, reacting it with a copper source and an organic ligand like ethylenediamine (B42938) can lead to the formation of one-dimensional (1D) anionic chains where [Cu(en)₂]²⁺ and [Fe(C₂O₄)₃]³⁻ units alternate regularly within the structure. researchgate.net Similarly, it has been used to create 1D chain compounds with alkyl ammonium cations, where the size of the cation helps control the spacing and packing of the chains, influencing the material's magnetic properties. nih.govacs.org

In the field of energy storage, this compound is a precursor for materials used in lithium-ion batteries. It can be used to synthesize mesoporous iron oxalate (FeC₂O₄), which is a promising anode material. researchgate.net Furthermore, it is employed in methods to create precursors for multicomponent battery materials. rsc.org Using ammonium oxalate as an oxalate source in co-precipitation reactions can help achieve the desired stoichiometry in mixed-metal oxalates by controlling the pH of the solution. rsc.org

A novel application involves an "oxalate-assisted" method for surface functionalization of cathode materials. rsc.org In this process, the surface of a cathode material, such as manganese oxide, is first treated with an ammonium oxalate solution. This anchors oxalate ions to the surface, which then act as bridging agents to uniformly bind Fe³⁺ ions. A final heat treatment decomposes the oxalate, leaving a thin, protective layer of Fe₂O₃ on the cathode material, which can improve battery performance and stability. rsc.org

The ability of this compound to yield iron oxides upon decomposition directly links it to the synthesis of magnetic materials. nih.gov The magnetic iron oxides Fe₃O₄ and γ-Fe₂O₃ are key components in many magnetic technologies. nih.govscielo.br

Coordination Chemistry and Structural Elucidation of Ferric Ammonium Oxalate Systems

Crystallographic Analysis of Ferric Oxalate (B1200264) Complexes

The hydrated form of ferric ammonium (B1175870) oxalate typically appears as bright-green, monoclinic, prismatic crystals. drugfuture.com While detailed crystallographic data for ferric ammonium oxalate itself is not widely published, extensive analysis has been performed on the closely related ferric oxalate tetrahydrate, Fe₂(C₂O₄)₃·4H₂O. wikipedia.org The structural insights from this analogue provide a strong basis for understanding the solid-state structure of this compound systems.

X-ray crystallography studies of Fe₂(C₂O₄)₃·4H₂O reveal a polymeric structure where the iron centers are in a distorted octahedral coordination. wikipedia.org The oxalate ligands in this structure are bridging, with some coordinating through two oxygen atoms and others through all four. wikipedia.org The crystal lattice also incorporates water molecules. wikipedia.org

Table 1: Crystallographic and Structural Data for Ferric Oxalate Tetrahydrate

| Parameter | Value / Description | Source |

|---|---|---|

| Compound | Ferric Oxalate Tetrahydrate (Fe₂(C₂O₄)₃·4H₂O) | wikipedia.org |

| Coordination Geometry | Octahedral | wikipedia.org |

| Iron Spin State | High Spin Fe³⁺ | wikipedia.org |

| Ligand Function | Oxalate ligands are bridging | wikipedia.org |

| Water Content | Half of the water is lattice water, situated between chains | wikipedia.org |

Spectroscopic Characterization Techniques for Coordination Environments

Spectroscopic methods are essential for probing the coordination environment of the iron center in ferric oxalate complexes. Techniques such as infrared (IR), Raman, and Mössbauer spectroscopy provide detailed information on the ligand binding modes, oxidation state, and local symmetry of the iron atom. scielo.brscielo.br

Infrared and Raman Spectroscopy

Vibrational spectroscopy investigates the molecular vibrations of the complex. The IR spectrum of ferric oxalate shows a characteristic high-energy band around 1736 cm⁻¹, which suggests the presence of terminal carbonyl groups. scielo.br Strong absorption bands in the 1600–1700 cm⁻¹ region are characteristic of the C=O stretching vibrations of the coordinated oxalate ligands. scielo.br The positions of these bands provide insight into how the oxalate is coordinated to the iron center. scielo.br

Table 2: Proposed Vibrational Band Assignments for a Ferric Oxalate Complex

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1736 (IR) | ν(C=O) terminal | scielo.br |

| 1655 (IR) / 1612 (IR) | νas(COO⁻) + δ(H₂O) | scielo.br |

| 1394 (IR) / 1399 (Raman) | νs(COO⁻) + δ(O-C=O) | scielo.br |

| 1297 (IR) / 1290 (Raman) | νs(COO⁻) + ν(C-C) | scielo.br |

| 545 (IR) / 530 (Raman) | ν(Fe-O) + ring def. | scielo.br |

ν = stretching, δ = bending, as = antisymmetric, s = symmetric

Mössbauer Spectroscopy

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of iron. It provides precise information on the oxidation state, spin state, and electronic environment of the Fe atoms. scielo.br The Mössbauer spectrum of Fe₂(C₂O₄)₃·4H₂O at room temperature shows a single quadrupole doublet, which confirms that both Fe³⁺ cations in the structure have the same chemical environment. scielo.brwikipedia.org

The measured hyperfine parameters are key to this interpretation. The isomer shift (δ) is typical for a high-spin Fe³⁺ ion in an octahedral oxygen environment. wikipedia.org The relatively small quadrupole splitting (ΔE_Q) indicates that the octahedral environment around the iron nucleus is only slightly distorted. scielo.brwikipedia.org

Table 3: Mössbauer Hyperfine Parameters for Ferric Oxalate Tetrahydrate at Room Temperature

| Parameter | Value (mm/s) | Interpretation | Source |

|---|---|---|---|

| Isomer Shift (δ) | 0.38 | High-spin Fe³⁺ in octahedral coordination | wikipedia.org |

| Quadrupole Splitting (ΔE_Q) | 0.40 | Scarcely distorted octahedral environment | wikipedia.org |

Photochemistry and Mechanistic Insights into Ferric Ammonium Oxalate Photolysis

Fundamental Photochemical Pathways and Electron Transfer Mechanisms

The absorption of light by the ferrioxalate (B100866) complex triggers a series of rapid events on a molecular level, leading to the reduction of the iron center and the decomposition of the oxalate (B1200264) ligand.

Intramolecular Ligand-to-Metal Charge Transfer (LMCT) Dynamics

The primary photochemical event in the photolysis of ferric ammonium (B1175870) oxalate is an intramolecular ligand-to-metal charge transfer (LMCT). researchgate.netescholarship.org Upon absorption of a photon, typically in the UV or near-UV region, an electron is transferred from a π-orbital of the oxalate ligand to a d-orbital of the ferric (Fe³⁺) center. rsc.org This process can be represented as:

[Fe³⁺(C₂O₄)₃]³⁻ + hν → [Fe²⁺(C₂O₄)₂ (C₂O₄•⁻)]³⁻

This charge transfer is an extremely rapid process, occurring on a sub-picosecond timescale. acs.orgescholarship.org Studies using femtosecond time-resolved X-ray absorption spectroscopy have shown that upon 268 nm photoexcitation, the Fe K-edge undergoes a significant red-shift within 140 femtoseconds, indicating the immediate photoreduction of Fe(III) to Fe(II). nih.govnih.gov This initial excited state, where the iron is reduced and the oxalate ligand is oxidized to a radical anion, is the crucial first step that dictates the subsequent chemical reactions. nih.govnih.gov The LMCT process is more efficient in complexed iron species like ferrioxalate compared to free iron ions, leading to a higher photoactivity. researchgate.net

Formation and Reactivity of Radical Intermediates (e.g., CO₂•⁻, C₂O₄•⁻)

Following the initial LMCT event, the oxidized oxalate radical anion (C₂O₄•⁻) is highly unstable and undergoes rapid decomposition. escholarship.org There is evidence to suggest that this radical may initially remain bound to the ferrous iron center. escholarship.org The primary decomposition pathway for the oxalate radical anion is decarboxylation to form a carbon dioxide molecule and a carbon dioxide radical anion (CO₂•⁻). escholarship.orgmontana.edu

C₂O₄•⁻ → CO₂ + CO₂•⁻

[Fe³⁺(C₂O₄)₃]³⁻ + CO₂•⁻ → [Fe²⁺(C₂O₄)₃]⁴⁻ + CO₂

Quantum Yield Determinations and Photochemical Efficiency Studies

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency, defined as the number of moles of a substance produced per mole of photons absorbed. The ferrioxalate system is renowned for its high quantum yield of Fe(II) formation, which is why it is widely used as a chemical actinometer. science.govresearchgate.net The quantum yield is dependent on the wavelength of the incident light, generally being higher at shorter wavelengths.

2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe²⁺ + 5C₂O₄²⁻ + 2CO₂

The efficiency of this process makes ferrioxalate complexes significantly more photoactive than other iron complexes, such as those with citrate (B86180) or aquo ligands, particularly in the near-UV range. plos.org

Table 1: Factors Influencing Photochemical Efficiency

| Factor | Description | Impact on Efficiency |

| Wavelength | The energy of the incident light. | Higher energy (shorter wavelength) light generally leads to a higher quantum yield. |

| Radical Scavenging | Presence of species that can react with and "quench" the radical intermediates. | Can decrease the overall quantum yield by preventing the secondary reduction step. escholarship.org |

| pH | The acidity or basicity of the solution. | Affects the speciation of the iron-oxalate complexes and can influence reaction rates. nsc.ru |

| Oxygen | Presence of dissolved oxygen. | Can react with radical intermediates, potentially leading to the formation of other reactive oxygen species. montana.edu |

Influence of Environmental Parameters on Photoreactivity

The photochemical degradation of ferric ammonium oxalate is not only dependent on the properties of the molecule itself but is also significantly influenced by the surrounding environmental conditions.

pH-Dependent Photodegradation Kinetics

The pH of the aqueous solution plays a crucial role in the photodegradation of ferrioxalate complexes. The speciation of ferric oxalate in solution is pH-dependent, with different complex forms such as [Fe(C₂O₄)]⁺, [Fe(C₂O₄)₂]⁻, and [Fe(C₂O₄)₃]³⁻ coexisting in equilibrium. Generally, at lower pH values (acidic conditions), the photodegradation is more efficient. nsc.runih.gov For instance, studies on the photodegradation of pollutants in the presence of ferrioxalate have shown that weakly acidic conditions facilitate the process. sci-hub.se This is because the species [Fe(C₂O₄)₂]⁻ and [Fe(C₂O₄)₃]³⁻, which are more prevalent at acidic to near-neutral pH, are known to have higher photochemical reactivity. researchgate.net As the pH increases, the rate of photodegradation tends to decrease. nih.gov

Role of Dissolved Oxygen and Atmospheric Conditions

Dissolved oxygen is another critical parameter that influences the photoreactivity of the ferrioxalate system. montana.edu The carbon dioxide radical anion (CO₂•⁻) formed during photolysis can react rapidly with dissolved oxygen to produce the superoxide (B77818) radical (O₂•⁻). montana.edu

CO₂•⁻ + O₂ → CO₂ + O₂•⁻

Advanced Spectroscopic Probes for Ultrafast Photochemistry

To understand the primary events in the photolysis of this compound, which occur on femtosecond to nanosecond timescales, researchers have employed a variety of advanced time-resolved spectroscopic techniques. ccspublishing.org.cn These methods provide direct evidence for the sequence of electron transfer, bond cleavage, and product formation.

Pump-probe mid-infrared (mid-IR) transient absorption spectroscopy has been a powerful tool for studying the photolysis of the iron(III) oxalate ion. escholarship.orgacs.orgosti.gov These experiments have revealed that upon photoexcitation, an intramolecular electron transfer from an oxalate ligand to the iron center occurs on a sub-picosecond timescale. acs.orgresearchgate.net This rapid event leads to the formation of an iron(II) complex with one oxidized oxalate radical anion (C₂O₄•⁻) and two spectator oxalate ligands. escholarship.orgacs.org

Within approximately 40 picoseconds following the electron transfer, the oxidized oxalate molecule dissociates. escholarship.orgacs.org This dissociation yields free solvated carbon dioxide (CO₂) and a species identified as the carbon dioxide radical anion (CO₂•⁻), which is inferred from the appearance of a new vibrational absorption band. escholarship.orgacs.org This spectroscopic evidence provides a direct look at the initial mechanistic steps of the photolysis reaction. escholarship.org The time-resolved mid-IR data show complex kinetics, with a fast decay constant of 0.4 ± 0.1 ps and a slower one of 3.8 ± 0.2 ps associated with the dissociation of the photo-oxidized oxalate molecule. escholarship.org

Table 1: Key Events in Ferric Oxalate Photolysis from Transient Mid-IR Spectroscopy

| Time Scale | Event | Species Formed | Reference |

|---|---|---|---|

| < 1 ps | Intramolecular Electron Transfer | Iron(II) complexed with one oxidized and two spectator oxalate ligands | escholarship.org, acs.org |

| ~40 ps | Dissociation of Oxidized Oxalate | Solvated CO₂ and CO₂•⁻ radical anion | escholarship.org, acs.org |

Time-resolved X-ray Absorption Spectroscopy (XAS) provides element-specific information about the electronic and local geometric structure of transient species. aip.orgkyoto-u.ac.jp Femtosecond time-resolved XAS experiments on aqueous ammonium iron(III) oxalate solutions have been conducted using X-ray free electron lasers. aip.orgnih.govdoaj.org Upon excitation with a 268 nm pulse, a significant red-shift of the Fe K-edge by over 4 eV was observed within the 140 fs time resolution of the experiment. ccspublishing.org.cnresearchgate.net This shift indicates the immediate photoreduction of the Fe(III) center to Fe(II). researchgate.netnih.gov The magnitude of this shift decreases and stabilizes to about 3 eV within approximately 3 picoseconds, with no further changes observed up to 100 picoseconds. ccspublishing.org.cnkyoto-u.ac.jp These results, supported by density functional theory calculations, suggest a two-step dissociation process, first forming [(CO₂•)Fe(II)(C₂O₄)₂]³⁻ and then [Fe(II)(C₂O₄)₂]²⁻. nih.govnih.gov

Ultrafast liquid phase Photoelectron Spectroscopy (PES) has further corroborated the initial photochemical events. rsc.org Studies using PES found that the initial ligand-to-metal electron transfer is extremely fast, occurring on a timescale of less than 30 femtoseconds. rsc.orgresearchgate.net Following this prompt photoreduction, about 25% of the initially formed ferrous species is lost within approximately 2 picoseconds, which is attributed to geminate recombination of the dissociated fragments. rsc.org

Table 2: Ultrafast Dynamics of Ferric Oxalate Photolysis from XAS and PES

| Technique | Observation | Time Scale | Implication | Reference |

|---|---|---|---|---|

| Time-Resolved XAS | Red-shift of Fe K-edge | < 140 fs | Immediate photoreduction of Fe(III) to Fe(II) | ccspublishing.org.cn, researchgate.net |

| Time-Resolved XAS | Stabilization of Fe K-edge shift | ~3 ps | Formation of stable Fe(II) product | ccspublishing.org.cn, kyoto-u.ac.jp |

| Ultrafast PES | Ligand-to-metal electron transfer | < 30 fs | Extremely rapid initial photoreduction step | rsc.org, researchgate.net |

| Ultrafast PES | Partial loss of ferrous species | ~2 ps | Geminate recombination of fragments | rsc.org |

Field-Induced Droplet Ionization Mass Spectrometry (FIDI-MS) is a powerful technique for the real-time study of chemical reactions occurring in microdroplets, mimicking atmospheric aerosols. osti.gov This method has been employed to investigate the iron oxalate-mediated oxidation of other organic compounds. acs.orgnih.gov

In one study, hanging droplets containing iron(III), oxalic acid, and glycolaldehyde (B1209225) were irradiated, and the products were sampled in real-time using FIDI-MS. acs.orgresearchgate.netscience.gov The results showed that glycolaldehyde underwent rapid oxidation to form glyoxal, glycolic acid, and glyoxylic acid. acs.orgnih.gov This demonstrates the role of ferric oxalate photolysis in driving the chemical transformation of other species within aqueous droplets. FIDI-MS provides a means to probe the complex chemistry at the air-water interface and within the droplet, offering insights into the photochemical aging of aerosols. uci.edu

Applications of Ferric Ammonium Oxalate in Advanced Oxidation Processes Aops

Ferrioxalate-Enhanced Photo-Fenton Systems for Environmental Remediation

The photo-Fenton process, a cornerstone of AOPs, is significantly enhanced by the use of ferrioxalate (B100866) complexes. researchgate.netdntb.gov.ua Traditional photo-Fenton reactions are most effective in acidic conditions, but the introduction of ferrioxalate extends the operational pH range closer to neutral. researchgate.netupc.edu This is a crucial advantage for real-world applications, as it can reduce the need for chemical additions to adjust pH, thereby lowering operational costs. researchgate.net

The enhancement is largely attributed to the photochemical properties of the ferrioxalate complex. researchgate.net The complexation of iron with oxalate (B1200264) improves its photochemical behavior, leading to more efficient degradation processes. researchgate.netresearchgate.net For instance, in the treatment of synthetic cotton-textile dyeing wastewater, a photo-Fenton system mediated by ferrioxalate complexes demonstrated improved degradation efficiency. researchgate.net This system also offers the benefit of reducing the consumption of hydrogen peroxide and minimizing sludge production, which are common drawbacks of the traditional photo-Fenton process. researchgate.net

The mechanism involves the photolysis of the ferrioxalate complex, which generates ferrous ions (Fe(II)). kirj.ee This in-situ generation of Fe(II) provides a continuous source for the Fenton reaction, which in turn produces hydroxyl radicals, the primary oxidizing agents. kirj.ee This sustained production of reactive species is key to the effective mineralization of organic pollutants. nih.gov

Generation of Reactive Oxygen Species (ROS) for Pollutant Degradation

Ferric ammonium (B1175870) oxalate plays a pivotal role in the generation of various reactive oxygen species (ROS), which are essential for the breakdown of pollutants. kirj.eeresearchgate.net The primary ROS generated in ferrioxalate-AOPs is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. kirj.eescispace.com

The process begins with the photolysis of the Fe(III)-oxalate complex. appliedmineralogy.com This light-induced reaction leads to the reduction of Fe(III) to Fe(II) and the generation of other reactive species. researchgate.netappliedmineralogy.com The generated Fe(II) then reacts with an oxidant, typically hydrogen peroxide in Fenton-like systems, to produce hydroxyl radicals. kirj.ee

The generation of these diverse ROS makes ferrioxalate-based AOPs effective against a wide array of organic contaminants. kirj.eeacs.org

Efficacy in Degrading Refractory Organic Compounds and Phenolic Wastewaters

Ferrioxalate-enhanced AOPs have demonstrated significant efficacy in treating wastewaters containing refractory organic compounds and phenols. kirj.eenih.gov Refractory organic pollutants are compounds that are resistant to conventional biological treatment methods due to their complex structures and chemical stability. nih.govsemanticscholar.org

Phenolic compounds, which are common in industrial effluents from sectors like wineries and chemical manufacturing, are particularly well-suited for degradation by these processes. kirj.eemdpi.com For example, studies have shown the successful degradation of 4-chlorophenol (B41353) using a photo-Fenton process mediated by potassium ferrioxalate. nih.gov This process achieved complete mineralization of the pollutant, converting it into harmless substances like carbon dioxide and water. nih.gov

The effectiveness of these systems is also evident in the treatment of complex industrial wastewaters. Research on the treatment of natural rubber latex wastewater using a ferrioxalate-induced solar photo-Fenton process showed a 99% removal of chemical oxygen demand (COD) under optimized conditions. scispace.com This highlights the robustness of the process in handling real-world industrial effluents. The process not only degrades the primary pollutants but also increases the biodegradability of the wastewater, making it more amenable to subsequent biological treatment steps. scispace.comnih.gov

The table below summarizes the findings of various studies on the degradation of refractory compounds using ferrioxalate-AOPs.

| Pollutant/Wastewater | AOP System | Key Findings | Reference |

| 4-chlorophenol | UV/ferrioxalate/H₂O₂ | Complete mineralization achieved in 20 minutes. The use of ferrioxalate was more efficient than Fe(II) or Fe(III) salts. | nih.gov |

| Natural Rubber Latex Wastewater | Solar photo-Fenton with ferrioxalate | 99% COD removal under optimal conditions. Increased biodegradability from 0.36 to 0.7 in 2 hours. | scispace.com |

| Winery Wastewater | Photo-Fenton with ferrioxalate | 61% Total Organic Carbon (TOC) removal from winery wastewater after 360 minutes. | researchgate.net |

| Phenolic Compounds | Photo-Fenton with ferrioxalate | 80% TOC removal after 24 minutes for wastewater containing gallic, p-coumaric, and protocatechuic acids. | researchgate.net |

| Orange-II Dye | Photo-Fenton with ferrioxalate | 99% TOC removal after 45 minutes. | researchgate.net |

| Pentachlorophenol (PCP) | Photo-Fenton with ferrioxalate | Enhanced degradation at mild pH. | acs.org |

Operational Parameters and Process Optimization in Ferrioxalate-AOPs

The efficiency of ferrioxalate-AOPs is influenced by several key operational parameters. dntb.gov.uaupc.edu Optimizing these parameters is crucial for maximizing pollutant degradation, minimizing treatment time, and reducing operational costs. nih.govmdpi.com

Key operational parameters include:

pH: The pH of the solution is a critical factor. While ferrioxalate systems can operate at a wider pH range than traditional Fenton processes, the optimal pH is typically in the acidic range, often between 2.7 and 4. researchgate.netnih.govscispace.com Maintaining the pH within this optimal range is necessary to prevent the precipitation of iron as ferric hydroxide (B78521) and to ensure the stability of the ferrioxalate complex. researchgate.netupc.edu

Concentration of Ferrioxalate and Hydrogen Peroxide: The concentrations of the ferrioxalate catalyst and the hydrogen peroxide oxidant directly impact the rate of ROS generation. nih.gov Increasing their concentrations generally enhances the degradation efficiency up to a certain point, after which the effect may plateau or even decrease due to scavenging effects. nih.gov

Oxalate to Iron Ratio: The molar ratio of oxalate to iron is another important parameter. An optimal ratio ensures the complete complexation of iron and influences the photochemical properties of the system. nih.gov For instance, in the degradation of 4-chlorophenol, a 3:1 oxalate to iron ratio was found to be more efficient than a 12:1 ratio. nih.gov

Light Source and Intensity: In photo-assisted processes, the type and intensity of the light source are significant. The use of solar irradiation presents a cost-effective and sustainable option. scispace.com The efficiency of the process generally increases with increasing radiation power, although this relationship may not be linear. nih.gov

The optimization of these parameters is often conducted through experimental designs, such as the central composite design, to identify the ideal conditions for treating specific types of wastewater. scispace.com

Ferric Ammonium Oxalate in Advanced Materials Fabrication and Engineering

Thin Film Deposition Methodologies Utilizing Ferric Oxalate (B1200264) Precursors

Ferric oxalate and its derivatives, like ferric ammonium (B1175870) oxalate, are valuable precursors in the fabrication of iron oxide thin films, which are essential for various electronic and sensory applications. synthetikaeu.com These precursors are particularly favored in methods that involve thermal decomposition, as they readily yield iron oxides upon heating.

Several deposition methodologies can utilize ferric oxalate precursors:

Spray Pyrolysis : This technique involves spraying a precursor solution onto a heated substrate. For instance, in the creation of SnO₂-Fe₂O₃ films for humidity sensors, films deposited from an alcohol solution containing ferric oxalate (Fe₂(C₂O₄)₃) demonstrated higher sensitivity compared to those using ferric ammonium sulfate (B86663). ethz.ch This enhanced sensitivity is attributed to the higher porosity of the structure obtained from the iron oxalate precursor. ethz.ch During pyrolysis, the oxalate releases a larger volume of gaseous decomposition products, resulting in a more porous and sensitive film structure. ethz.ch

Sol-Gel Method : This process is used to produce iron oxide nanoparticles and films from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. researchgate.net Haematite (α-Fe₂O₃) nanoparticles have been prepared using iron precursors like iron acetate (B1210297) and iron nitrate (B79036) in a reaction with oxalic acid. researchgate.net The sol-gel technique is considered simple and inexpensive for producing large quantities of iron oxide. researchgate.net

Atomic Layer Deposition (ALD) : ALD is a method for depositing highly conformal and self-limiting thin films. While many ALD processes for iron oxide require high temperatures or harsh oxidants, the use of specific organometallic iron precursors allows for deposition under milder conditions. nih.gov For example, bis(N,N'-di-t-butylacetamidinato) iron(II) has been shown to be an effective ALD precursor with water at temperatures below 200 °C. nih.gov Annealing these films at 500 °C results in the formation of α-Fe₂O₃, demonstrating a pathway to fabricate catalytically promising iron oxide materials. nih.gov

The choice of precursor and deposition method allows for the tuning of the final film's properties, such as morphology, porosity, and electrical characteristics. The decomposition of iron oxalates is a key step in these processes, often leading to rod-like structures in the final material, as the conversion from precursor to the final product is a topotactic reaction that preserves the precursor's shape. confer.cz

Table 1: Comparison of Thin Film Deposition Methods Using Iron Oxalate Precursors

| Deposition Method | Precursor Example | Typical Process | Key Advantages of Oxalate Precursor | Resulting Material Example |

| Spray Pyrolysis | Ferric Oxalate (Fe₂(C₂O₄)₃) | Precursor solution is sprayed onto a heated substrate, leading to decomposition and film formation. | Releases more gaseous products, creating a highly porous structure. ethz.ch | SnO₂-Fe₂O₃ mixed oxide films with high humidity sensitivity. ethz.ch |

| Sol-Gel | Iron Nitrate + Oxalic Acid | A colloidal suspension (sol) forms a gel, which is then heat-treated to create the final oxide material. | Simple, low-cost method for large-scale production of nanoparticles. researchgate.net | Haematite (α-Fe₂O₃) nanoparticles. researchgate.net |

| Atomic Layer Deposition (ALD) | Iron Bisamidinate (FeAMD) + Water | Sequential, self-limiting surface reactions deposit material layer by layer, followed by annealing. | Allows for fabrication under milder conditions (lower temperature, less harsh oxidants). nih.gov | Thin films of α-Fe₂O₃. nih.gov |

Integration into Photosensitive Materials and Imaging Technologies (e.g., Cyanotype)

Ferric ammonium oxalate is a key photosensitive compound in several photographic and imaging processes, most notably in the cyanotype, or blueprinting, process. wikipedia.orghomescience.net It serves as a more efficient and reliable alternative to the traditionally used ferric ammonium citrate (B86180). wikipedia.orgceramic-glazes.com

The cyanotype process relies on the light-sensitive nature of a ferric iron complex. slyka.net When exposed to ultraviolet (UV) light, the ferric (Fe³⁺) iron in the this compound complex is reduced to ferrous (Fe²⁺) iron. homescience.net This newly formed ferrous iron then reacts with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), which is also present in the sensitizer (B1316253) solution, to form an insoluble, blue pigment known as ferric ferrocyanide, or Prussian blue. homescience.netneocities.org The unreacted, soluble chemicals are then simply washed away with water to fix the image. wikipedia.org

In 1994, chemist Mike Ware introduced an improved cyanotype formula that utilizes this compound to replace the less stable and chemically undefined ferric ammonium citrate. wikipedia.orgmikeware.co.uk This "New Cyanotype" process offers several advantages:

Higher Sensitivity : The process requires significantly shorter exposure times, approximately 4 to 8 times less than the traditional method. wikipedia.org

Improved Stability : this compound is a well-defined, pure crystalline solid, leading to more consistent and reproducible results. The single-solution sensitizer has a long shelf-life and does not promote mold growth. wikipedia.orgneocities.orgmikeware.co.uk

Better Image Quality : The solution is absorbed well by paper fibers, preventing pooling and resulting in sharper images with less loss of the Prussian blue pigment during washing. wikipedia.org It produces a long tonal scale with good maximum density. mikeware.co.uk

Table 2: Comparison of Traditional and Modern Cyanotype Formulations

| Feature | Traditional Cyanotype (Herschel, 1842) | Improved Cyanotype (Ware, 1995) |

| Light-Sensitive Iron Salt | Ferric Ammonium Citrate | This compound wikipedia.orgmikeware.co.uk |

| Chemical Nature of Salt | Poorly-characterized, variable composition. neocities.orgmikeware.co.uk | Well-defined, pure crystalline solid. neocities.orgmikeware.co.uk |

| Sensitizer Preparation | Typically a two-part solution. | Convenient single-bottle stock solution. wikipedia.orgmikeware.co.uk |

| Relative Exposure Time | Longer (e.g., 10-20 minutes on a dull day). wikipedia.org | Shorter (4-8 times faster). wikipedia.org |

| Image Characteristics | Prone to fading in darkness (reversible with light). | Better pigment retention, delicate gradation. wikipedia.orgmikeware.co.uk |

| Other Components | Potassium Ferricyanide. wikipedia.org | Potassium Ferricyanide, sometimes with a dichromate preservative. mikeware.co.uk |

Role in the Synthesis of Organic Superconductors

This compound plays a crucial role as a component in the synthesis of advanced molecular materials, specifically organic superconductors. wikipedia.org It is used to introduce the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, into charge-transfer salts based on the organic donor molecule bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). wikipedia.orgucl.ac.uk

The interplay between conductivity from the organic BEDT-TTF stacks and magnetism from the iron-containing anions is a subject of significant research. ucl.ac.uk By using electrocrystallization, a series of charge-transfer salts of BEDT-TTF have been prepared with M(C₂O₄)₃³⁻ anions, where M can be iron (Fe), chromium (Cr), or cobalt (Co). ucl.ac.uk

A notable achievement in this area was the synthesis of the first molecular superconductor containing localized magnetic moments. ucl.ac.uk This material, with the formula (BEDT-TTF)₄[H₂OFe(C₂O₄)₃]·C₆H₅CN, exhibits a transition to a superconducting state at a temperature of 8.5 K. ucl.ac.uk In this crystal structure, the BEDT-TTF molecules arrange in a β" packing motif, which facilitates significant overlap of the sulfur orbitals, a key factor for conductivity. ucl.ac.uk While low-field susceptibility measurements confirm the superconducting transition, the material behaves as a paramagnet at higher magnetic fields (greater than 1 Tesla), where the superconductivity is destroyed. ucl.ac.uk

Table 3: Research Findings on BEDT-TTF Salts with Tris(oxalato)ferrate(III) Anions

| Compound Formula | Cation 'A' in [AFe(C₂O₄)₃] | BEDT-TTF Packing | Electrical Properties | Magnetic Properties |

| (BEDT-TTF)ₓ[KFe(C₂O₄)₃]·C₆H₅CN | K⁺ | Novel dimer arrangement | Semiconductor (Activation Energy: 0.14 eV). ucl.ac.uk | Dominated by high-spin Fe³⁺ complex. ucl.ac.uk |

| (BEDT-TTF)ₓ[NH₄Fe(C₂O₄)₃]·C₆H₅CN | NH₄⁺ | Novel dimer arrangement | Semiconductor (Activation Energy: 0.14 eV). ucl.ac.uk | Dominated by high-spin Fe³⁺ complex. ucl.ac.uk |

| (BEDT-TTF)₄[H₂OFe(C₂O₄)₃]·C₆H₅CN | H₂O | β" packing | Superconducting (Tc = 8.5 K). ucl.ac.uk | Paramagnetic signal from Fe³⁺ becomes dominant as field increases. ucl.ac.uk |

Theoretical and Computational Chemistry Studies of Ferric Ammonium Oxalate

Electronic Structure and Reactivity Modeling by Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of ferric ammonium (B1175870) oxalate (B1200264), DFT calculations have been instrumental in elucidating the geometry, electronic states, and reactivity of the tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻.

Researchers have performed electronic structure calculations on [Fe(C₂O₄)₃]³⁻ and its potential reaction products using both DFT for ground states and Time-Dependent DFT (TDDFT) for excited states. nih.gov The geometries of these complexes are typically optimized using various DFT functionals, such as BLYP, B3LYP, BHandHLYP, and LC-wPBE, which have been shown to yield similar results. nih.gov These calculations often incorporate a polarizable continuum model to simulate the aqueous solvent environment. nih.gov

Upon photoexcitation at wavelengths corresponding to its charge transfer band (e.g., 268 nm), the [Fe(C₂O₄)₃]³⁻ complex transitions from its high-spin ground electronic state to a ligand-to-metal charge transfer (LMCT) state. aip.orgnih.gov TDDFT calculations show that this absorption band is characterized by electronic transitions from occupied ligand orbitals to unoccupied metal atom orbitals. nih.gov This process is the primary step in the photoreduction of Fe(III) to Fe(II). aip.orgnih.gov

DFT calculations are essential for identifying the transient species and final products of the photochemical reaction. nih.gov They support a proposed two-step dissociation mechanism following the initial photoreduction: first, the formation of a radical intermediate, [(CO₂•)Fe(II)(C₂O₄)₂)³⁻, and subsequently, the formation of [Fe(II)(C₂O₄)₂]²⁻. nih.govaip.orgnih.gov The calculated structures and properties, such as Fe-O bond distances and X-ray absorption K-edge energies, of these species are compared with experimental data from time-resolved spectroscopy to validate the proposed reaction pathway. nih.gov

Table 1: Calculated Fe-O Bond Distances and K-edge Energies for Species in the Photoreaction of [Fe(C₂O₄)₃]³⁻ This table presents theoretical data calculated using Density Functional Theory, providing insights into the structural and electronic changes during the photochemical reaction.

Data sourced from DFT calculations reported in scientific literature. nih.gov

Molecular Dynamics Simulations of Photochemical Reaction Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. While detailed ab initio molecular dynamics studies specifically on ferric ammonium oxalate are not extensively documented in the provided search results, the ultrafast dynamics of its photochemical reaction have been thoroughly investigated by pump-probe spectroscopic methods, with the results interpreted through the lens of computational models. escholarship.orgstanford.edu These studies provide a step-by-step picture of the reaction mechanism on timescales from femtoseconds to nanoseconds. aip.orgescholarship.orgresearchgate.net

The photochemical reaction is initiated by an ultrafast intramolecular electron transfer from an oxalate ligand to the iron center, which occurs on a sub-picosecond timescale. escholarship.org This leads to the reduction of Fe(III) to Fe(II). nih.gov Time-resolved X-ray absorption spectroscopy experiments, combined with DFT calculations, show that upon photoexcitation with a 268 nm pulse, the Fe K-edge undergoes a significant redshift (a decrease in energy) of more than 4 eV within 140 femtoseconds, indicating the rapid reduction of the iron center. nih.govaip.orgnih.gov

Following the electron transfer, the now-oxidized oxalate ligand becomes unstable. escholarship.org The subsequent steps involve ligand dissociation. aip.org Within approximately 40 picoseconds, the oxidized oxalate molecule is thought to dissociate, leading to the formation of carbon dioxide and a carbon dioxide radical anion (CO₂•⁻). escholarship.orgosti.gov Classical molecular dynamics simulations have suggested that this CO₂•⁻ radical anion may remain bound within the iron(II) coordination sphere for at least 10 nanoseconds. escholarship.org

Table 2: Timeline of Photochemical Reaction Events for Ferrioxalate (B100866) This table outlines the sequence and timing of key chemical events following the photoexcitation of the ferrioxalate complex, as determined by time-resolved spectroscopy and computational analysis.

These studies clarify the sequence of events, highlighting that Fe-O bond cleavage and subsequent C-C bond breaking in the ligand follow the initial charge transfer. researchgate.netresearchgate.net

Computational Approaches to Ligand Exchange and Complex Stability

Computational chemistry is also employed to understand the mechanisms of ligand exchange and the thermodynamic stability of metal complexes. arxiv.orgnih.gov For the ferric oxalate system, these studies are crucial for explaining its reactivity, particularly in the context of its photochemical decomposition and interactions in solution.

Computational models, particularly DFT, can be used to calculate the energies associated with different coordination states and the barriers for ligand exchange reactions. nih.govacs.org For instance, DFT calculations can estimate the reaction energies for the dissociation of oxalate ligands from the iron center. These calculations help to confirm that the formation of the product [Fe(II)(C₂O₄)₂]²⁻ from the initial excited complex is an energetically favorable process. nih.gov

Furthermore, thermodynamic models can be developed to predict the speciation of iron-oxalate complexes in solution under various conditions, such as different pH levels and ligand concentrations. colby.edu These models rely on known thermodynamic stability constants for the various Fe(III)-oxalato and Fe(II)-oxalato species. colby.edu While the formation of ternary complexes (involving other ligands) can complicate these models, they provide a framework for understanding which species is likely to be dominant and therefore most reactive under specific conditions. colby.edu The study of ligand exchange is also fundamental to applications like the use of ferric oxalate in actinometry, where the efficiency of the photoreduction is paramount. colby.edu

Analytical Methodologies and Environmental Relevance of Ferric Oxalate

Use of Ferric Ammonium (B1175870) Oxalate (B1200264) as a Reagent in Analytical Chemistry

Ferric ammonium oxalate, also known as ammonium ferrioxalate (B100866), serves several functions as a reagent in the field of analytical chemistry. multichemexports.comlaballey.com Its utility stems from its specific chemical properties, particularly its behavior as a coordination compound. unilongindustry.com

One of the primary applications of this compound is as a masking agent. In chemical analysis, interfering ions can prevent the accurate determination of a target analyte. This compound is used to mask certain of these interfering ions, thereby improving the sensitivity and accuracy of the analytical procedure.

The compound is also employed in the determination of various metal ions, such as calcium and magnesium. unilongindustry.com As a coordination reagent, it can form complexes with different metal ions that have varying stability constants. By controlling experimental conditions like the pH of the solution, analytical chemists can use this compound in coordination titrations to accurately quantify the concentration of these ions in a sample. unilongindustry.com This application is valuable in areas like water quality analysis and ore composition analysis. unilongindustry.com Furthermore, it can be used as a precipitant for calcium and magnesium ions, aiding in their removal from a solution.

Beyond ion determination, this compound is used in the separation of rare earth metals and in the recycling of precious metals. In organic synthesis, it can function as a catalyst in certain reactions, such as promoting the oxidation of alcohols to aldehydes or ketones. unilongindustry.com It is also considered a laboratory reagent (LR) grade chemical, suitable for general research purposes. laballey.comcdhfinechemical.com

Environmental Cycling and Fate of Iron-Oxalate Complexes

The environmental cycling and ultimate fate of iron-oxalate complexes are governed by a series of interconnected chemical and photochemical processes, particularly within soils, sediments, and aquatic environments. osti.gov Oxalic acid, a common organic acid originating from sources like plant roots, microbial metabolites, and biomass combustion, readily complexes with iron in the environment. osti.govccspublishing.org.cn The behavior and stability of the resulting iron-oxalate complexes are highly dependent on factors such as pH, temperature, and the presence of other chemical species. osti.govresearchgate.net

In soils and aquatic systems, iron-oxalate complexes play a significant role in the biogeochemical cycling of iron. acs.org The dissolution of iron(III) oxide minerals can be promoted by oxalate. acs.org This process can be influenced by pH; for instance, at an acidic pH of 4, the behavior of trace metals like nickel is largely controlled by the formation of soluble Fe(III)-oxalate complexes whose readsorption can induce recrystallization of iron minerals. osti.gov At a neutral pH of 7, the effects can be different, highlighting the pH-dependent nature of these interactions. osti.govacs.org The presence of dissolved Fe(II) further complicates this cycling, inducing recrystallization of Fe(III) oxides and redistributing trace metals between the mineral, its surface, and the aqueous solution. acs.org

The degradation and fate of these complexes are influenced by both thermal and photochemical pathways. When heated, ferric oxalate complexes can undergo a ligand-to-metal electron-transfer reaction, which leads to the cleavage of an iron-oxygen bond and the formation of ferrous ion and an oxalate radical. researchgate.net The presence of dissolved oxygen accelerates the degradation of oxalic acid by re-oxidizing the Fe(II) back to Fe(III). researchgate.net In sunlit environments, photolysis is a critical process. ccspublishing.org.cn Upon exposure to sunlight, aqueous Fe(III)-oxalate complexes undergo a rapid photochemical redox process. ccspublishing.org.cn This high photosensitivity makes iron-oxalate photochemistry a key factor in the carbon cycle in natural waters through its decarboxylation process and influences the dissolution of Fe(III). ccspublishing.org.cn

| Environmental Factor | Influence on Iron-Oxalate Complexes | Governing Process | Reference |

|---|---|---|---|

| pH | Controls the formation and type of soluble complexes, affecting trace metal mobility. | Complexation, Dissolution, Recrystallization | osti.govacs.org |

| Temperature | Promotes degradation via a ligand-to-metal electron-transfer reaction. | Thermal Decomposition | researchgate.net |

| Sunlight (UV Radiation) | Initiates rapid photochemical redox processes, reducing Fe(III) to Fe(II). | Photolysis | ccspublishing.org.cn |

| Dissolved Oxygen | Enhances degradation by re-oxidizing Fe(II) to Fe(III), continuing the cycle. | Redox Cycling | researchgate.net |

| Presence of other Metals (e.g., Ni) | Influences trace metal mobility and sequestration, with effects varying by pH. | Competitive/Synergistic Interactions | osti.govacs.org |

Contribution to Atmospheric Aqueous-Phase Chemistry

Iron-oxalate complexes are significant contributors to the chemical processes occurring in the atmospheric aqueous phase, such as in clouds, fogs, and aerosol water. researchgate.netnih.gov These complexes are ubiquitous in the atmosphere, formed from the interaction of widely distributed iron and oxalic acid. researchgate.net Their primary impact stems from their high photoactivity. acs.org

The complexation of iron(III) with oxalate creates a chromophore that strongly absorbs near-UV radiation (wavelengths > 350 nm). researchgate.netacs.orgnih.gov This absorption initiates an efficient photodissociation process through a ligand-to-metal charge-transfer (LMCT) transition. taylorfrancis.comescholarship.org The primary photochemical event is an intramolecular electron transfer from the oxalate ligand to the Fe(III) center, reducing it to iron(II) (Fe(II)) and producing an oxalate radical (C₂O₄⁻). acs.orgescholarship.org This radical can then dissociate to form a carbon dioxide anion radical (CO₂⁻) and carbon dioxide (CO₂). acs.org

This photolysis has several important consequences for atmospheric chemistry:

Source of Oxidants : The photochemical process is a potent source of reactive oxygen species (ROS), including the hydroxyl radical (•OH), hydroperoxyl radical (HO₂•), superoxide (B77818) (O₂⁻), and hydrogen peroxide (H₂O₂). researchgate.netnih.gov In air-saturated solutions, the CO₂⁻ radical preferentially reduces dissolved oxygen to form superoxide, which can then lead to the formation of H₂O₂ and •OH. acs.org These oxidants drive the atmospheric aging of dissolved organic compounds. nih.gov For example, the photodissociation of iron oxalate has been shown to cause the rapid oxidation of model organic species like glycolaldehyde (B1209225) into various products. nih.govcaltech.edu

Secondary Organic Aerosol (SOA) Formation : The chemistry of iron-oxalate complexes can influence the formation of secondary organic aerosols. The oxidation of volatile organic compounds (VOCs) initiated by the radicals produced from ferrioxalate photolysis can lead to products with low volatility, contributing to aerosol growth. nih.gov However, in other cases, it can lead to more volatile oxidation products, potentially inhibiting aerosol growth. researchgate.netnih.govcaltech.edu

| Process | Description | Key Products/Effects | Reference |

|---|---|---|---|

| Photodissociation | Absorption of near-UV light by Fe(III)-oxalate complexes initiates a ligand-to-metal charge transfer. | Fe(II), Oxalate Radical (C₂O₄⁻) | researchgate.netacs.orgescholarship.org |

| Radical Formation | The initial photoproducts react with dissolved oxygen and other species. | •OH, H₂O₂, HO₂•/O₂⁻ | researchgate.netnih.gov |

| Iron Redox Cycling | Efficient photoreduction of Fe(III) to Fe(II), which is then re-oxidized by atmospheric oxidants. | Perpetuation of Fe(II)/Fe(III) cycle | taylorfrancis.commdpi.com |

| Organic Compound Aging | ROS produced from photolysis oxidize dissolved organic compounds. | Transformation of VOCs, potential for SOA formation | nih.govnih.govcaltech.edu |

Perspectives and Future Directions in Ferric Ammonium Oxalate Research

Innovations in Synthesis and Derivatization for Tailored Properties

Recent research has focused on developing innovative synthesis methods for ferric ammonium (B1175870) oxalate (B1200264) to control its properties for specific applications. Traditional synthesis often involves the reaction of ferric hydroxide (B78521) with oxalic acid and ammonium oxalate. However, new approaches are being explored to enhance purity, yield, and scalability.

One area of innovation is the use of alternative precursors and reaction conditions. For instance, the industrial production of ferric oxalate, a precursor to ferric ammonium oxalate, utilizes the oxidation of ferrous oxalate with hydrogen peroxide. This method avoids sulfate (B86663) contamination, which can be an issue in laboratory-scale synthesis using Mohr's salt. Further research into "green chemistry" principles is leading to the development of more environmentally friendly synthesis routes, such as using water-based systems to reduce volatile organic compounds (VOCs). datavagyanik.com

Derivatization of the this compound complex is another promising avenue for tailoring its properties. By modifying the oxalate ligands or introducing other functional groups, researchers can alter the compound's solubility, light sensitivity, and catalytic activity. This allows for the creation of materials with specific characteristics for applications ranging from advanced photographic materials to targeted drug delivery systems. datavagyanik.com

Exploration of Novel Catalytic and Photoreactive Applications

The inherent photoreactivity of this compound, where light exposure reduces iron(III) to iron(II), has long been utilized in blueprinting and photography. multichemexports.com However, researchers are now exploring a wider range of novel catalytic and photoreactive applications.

Catalytic Applications:

Organic Synthesis: this compound shows potential as a catalyst in various organic reactions. It can catalyze the oxidation of alcohols to aldehydes or ketones and can act as a redox initiator in polymerization reactions, allowing for the creation of polymers with specific properties. unilongindustry.com

Fenton and Photo-Fenton Processes: The compound is being investigated for its role in advanced oxidation processes (AOPs) for wastewater treatment. In Fenton-like reactions, it can catalyze the generation of highly reactive hydroxyl radicals to degrade organic pollutants. conicet.gov.ar Its photoreactivity makes it particularly suitable for photo-Fenton processes, where visible light enhances the degradation efficiency. nih.gov

Synthesis of Advanced Materials: this compound serves as a precursor for synthesizing a variety of materials, including iron oxides (like magnetite), coordination polymers, and bimetallic nanoparticles. wikipedia.org These materials have applications in areas such as catalysis, electronics, and biomedical engineering. datavagyanik.comresearchgate.net For example, iron-based catalysts supported on materials like expanded graphite (B72142) are being studied for CO2 hydrogenation. acs.org

Photoreactive Applications:

Photolithography: Its light-sensitive nature is crucial for photolithographic processes used in the manufacturing of printed circuit boards (PCBs) and in decorative concrete etching. datavagyanik.commultichemexports.com

Environmental Remediation: The photocatalytic properties of this compound and its derivatives are being harnessed for the removal of pollutants from water. For instance, composites of ferrous oxalate on activated carbon have shown promise in the degradation of phenol (B47542) under visible light. mdpi.com In some systems, ammonium oxalate acts as a hole scavenger, enhancing the photocatalytic reduction of contaminants like Cr(VI). nih.govmdpi.com

Biomedical Engineering: Emerging applications in biomedical engineering include its use in photo-activated drug delivery systems and in the fabrication of biosensors. datavagyanik.com

Advanced Characterization and In Situ Mechanistic Probes

A deeper understanding of the structure-property relationships in this compound is being achieved through the use of advanced characterization techniques. Techniques such as UV-vis and FTIR spectroscopy are used to investigate the nature of iron species and their coordination environments. researchgate.net

In situ mechanistic probes are becoming increasingly important for studying the reaction mechanisms of this compound in real-time. For example, tracking the formation of Fe(II) using UV-Vis spectroscopy during photochemical reactions provides valuable kinetic data. Understanding these mechanisms at a molecular level is crucial for optimizing existing applications and designing new, more efficient catalytic and photoreactive systems. For instance, studies comparing the photoreactivity of this compound with ferric ammonium citrate (B86180) have highlighted the role of the oxalate ligands as electron donors in accelerating the reduction of Fe³⁺ to Fe²⁺ under UV light.

Scalable Production and Industrial Implementation Challenges

While this compound holds great promise for various industrial applications, scaling up its production from the laboratory to an industrial scale presents several challenges.

Key Challenges in Scalable Production:

| Challenge | Description |

| Purity and Consistency | Ensuring high purity and consistent quality in large batches is crucial for applications in electronics and pharmaceuticals. datavagyanik.commultichemexports.com Industrial methods aim to avoid contaminants like sulfate ions that can be present in lab-synthesized products. |

| Cost-Effectiveness | The cost of raw materials and the energy requirements of the synthesis process are significant factors in large-scale production. google.com Research into more efficient and economical synthesis routes is ongoing. researchgate.net |

| Handling and Stability | This compound is light-sensitive and can decompose at elevated temperatures. Proper handling, storage in light-resistant containers, and control of temperature are necessary to maintain its stability during production and transport. datavagyanik.comnj.gov |

| Process Control | Precise control over reaction parameters such as pH, temperature, and reagent concentration is essential to achieve the desired product characteristics and yield. For example, in the industrial synthesis from ferrous oxalate, the addition of hydrogen peroxide must be carefully controlled to prevent ligand degradation. |

| Waste Management | The production process can generate waste streams that require proper treatment and disposal. Developing sustainable practices, including the recycling of byproducts, is an important consideration for industrial implementation. |